8-Fluoroquinoline-7-boronic acid
Overview
Description
8-Fluoroquinoline-7-boronic acid is a fluorinated quinoline derivative that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to the quinoline ring, which imparts distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated quinoline derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of 8-Fluoroquinoline-7-boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process . Additionally, the optimization of reaction conditions, such as catalyst loading and reaction time, is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8-Fluoroquinoline-7-boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Coupling Reactions: The compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from the reactions of this compound include various substituted quinoline derivatives, biaryl compounds, and other complex organic molecules .
Scientific Research Applications
8-Fluoroquinoline-7-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Fluoroquinoline-7-boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . Additionally, the fluorine atom in the quinoline ring can enhance the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroquinoline-8-boronic acid: Another fluorinated quinoline derivative with similar reactivity but different substitution patterns.
6-Fluoroquinoline-8-boronic acid: A compound with a fluorine atom at a different position on the quinoline ring, leading to distinct chemical properties.
8-Fluoroquinoline-5-boronic acid: Similar to 8-Fluoroquinoline-7-boronic acid but with the boronic acid group at a different position.
Uniqueness
This compound is unique due to the specific positioning of the boronic acid group and the fluorine atom on the quinoline ring. This unique structure imparts distinct reactivity and functionality, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
(8-fluoroquinolin-7-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BFNO2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVBZWJQHLQPII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=C(C=CC=N2)C=C1)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675123 | |
Record name | (8-Fluoroquinolin-7-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-71-4 | |
Record name | B-(8-Fluoro-7-quinolinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (8-Fluoroquinolin-7-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Fluoroquinoline-7-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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